5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol
CAS No.:
Cat. No.: VC17813189
Molecular Formula: C11H17NO3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO3 |
|---|---|
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 5-[(2-hydroxypropylamino)methyl]-2-methoxyphenol |
| Standard InChI | InChI=1S/C11H17NO3/c1-8(13)6-12-7-9-3-4-11(15-2)10(14)5-9/h3-5,8,12-14H,6-7H2,1-2H3 |
| Standard InChI Key | PNHWALUPPRZNHY-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNCC1=CC(=C(C=C1)OC)O)O |
Introduction
5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol is a phenolic compound with a unique structure that includes a methoxy group, a hydroxyl group, and an aminomethyl group attached to a phenolic ring. Its molecular formula is C11H17NO3, and it has a molecular weight of approximately 211.26 g/mol . This compound is of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis
The synthesis of 5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 2-amino-1-propanol under controlled conditions. This reaction is often conducted in the presence of suitable catalysts and solvents like methanol or ethanol at elevated temperatures to facilitate product formation.
Biological Activities
Research indicates that 5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol exhibits significant biological activities, particularly antimicrobial and anti-inflammatory properties. These effects are likely mediated through interactions with specific enzymes or receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Several compounds share structural features or functional groups with 5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol. A comparison highlighting its uniqueness is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-methylpropan-1-ol | Aminomethyl and hydroxy groups | Lacks the methoxy group |
| 5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid | Hydroxy and aminomethyl groups | Different core structure (indole vs phenol) |
| N-tert-butyl-2-(4-{[(3-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide | Methoxy and hydroxy groups | Contains tert-butyl group, altering solubility and reactivity |
| 2-{[(2-Hydroxyethyl)amino]methyl}-5-methoxyphenol | Similar phenolic structure | Different alkyl chain length affects solubility |
| 5-{[(3-Hydroxypropyl)amino]methyl}-2-methoxyphenol | Similar structure but different hydroxy group position | Variation in position affects biological activity |
Applications and Future Research
5-{[(2-Hydroxypropyl)amino]methyl}-2-methoxyphenol has diverse applications across various fields due to its unique combination of functional groups. Ongoing research aims to elucidate its interactions with molecular targets further, providing insight into its mechanisms of action and therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume